molecular formula C11H17ClN4O B2673815 2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide CAS No. 2411289-25-1

2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide

Cat. No.: B2673815
CAS No.: 2411289-25-1
M. Wt: 256.73
InChI Key: NHCQNAOTWYWJCO-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines

Preparation Methods

The synthesis of 2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide undergoes various chemical reactions, including substitution reactions. The pyrimidine ring in the compound is electron-deficient at the 2-, 4-, and 6-positions, making it susceptible to nucleophilic substitution reactions . Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to modulate various biological pathways, including those involved in cell proliferation and apoptosis . The compound may exert its effects by binding to specific enzymes or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide can be compared with other pyrimidine derivatives such as imatinib, dasatinib, and nilotinib . These compounds share a similar pyrimidine core structure but differ in their substituents and pharmacological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-8(12)10(17)16(4)7-9-5-13-11(14-6-9)15(2)3/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCQNAOTWYWJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CN=C(N=C1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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